molecular formula C30H52O3 B12377954 (24S)-Cycloartane-3|A,24,25-triol

(24S)-Cycloartane-3|A,24,25-triol

Cat. No.: B12377954
M. Wt: 460.7 g/mol
InChI Key: BKRIPHYESIGPJC-FACDIJBUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(24S)-Cycloartane-3 is a triterpenoid compound that belongs to the cycloartane family. These compounds are characterized by their unique tetracyclic structure, which is derived from the cyclization of squalene. Cycloartane derivatives are commonly found in various plant species and have been studied for their diverse biological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (24S)-Cycloartane-3 typically involves the cyclization of squalene or its derivatives. One common method is the acid-catalyzed cyclization of squalene, which can be achieved using strong acids such as sulfuric acid or Lewis acids like aluminum chloride. The reaction conditions often require controlled temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of (24S)-Cycloartane-3 may involve the extraction of natural sources, such as plants that are rich in cycloartane derivatives. The extraction process usually includes solvent extraction, followed by purification steps like chromatography to isolate the desired compound. Alternatively, biotechnological approaches using genetically engineered microorganisms to produce cycloartane derivatives are being explored.

Chemical Reactions Analysis

Types of Reactions

(24S)-Cycloartane-3 undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce hydroxyl groups or convert existing hydroxyl groups to carbonyl groups.

    Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.

    Substitution: Substitution reactions can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of (24S)-Cycloartane-3 can yield cycloartane-3,24-dione, while reduction can produce cycloartane-3,24-diol.

Scientific Research Applications

    Chemistry: It serves as a precursor for the synthesis of other complex triterpenoids and natural products.

    Biology: Studies have shown its role in modulating cellular processes and signaling pathways.

    Medicine: It exhibits promising anti-inflammatory, anti-cancer, and immunomodulatory properties, making it a candidate for drug development.

    Industry: Its derivatives are used in the formulation of cosmetics and nutraceuticals due to their bioactive properties.

Mechanism of Action

The mechanism of action of (24S)-Cycloartane-3 involves its interaction with various molecular targets and pathways. It can modulate the activity of enzymes, receptors, and transcription factors, leading to changes in cellular processes. For instance, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase. Its anti-cancer properties are attributed to the induction of apoptosis and inhibition of cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • Cycloartane-3,24-diol
  • Cycloartane-3,24-dione
  • Cyclogalegigenin
  • Cyclopycanthogenin

Uniqueness

(24S)-Cycloartane-3 is unique due to its specific stereochemistry and the presence of functional groups that confer distinct biological activities. Compared to other cycloartane derivatives, it has shown a broader spectrum of bioactivities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C30H52O3

Molecular Weight

460.7 g/mol

IUPAC Name

(3S,6R)-6-[(1S,3R,6S,8R,11S,12S,15R,16R)-6-hydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]-2-methylheptane-2,3-diol

InChI

InChI=1S/C30H52O3/c1-19(8-11-24(32)26(4,5)33)20-12-14-28(7)22-10-9-21-25(2,3)23(31)13-15-29(21)18-30(22,29)17-16-27(20,28)6/h19-24,31-33H,8-18H2,1-7H3/t19-,20-,21+,22+,23+,24+,27-,28+,29-,30+/m1/s1

InChI Key

BKRIPHYESIGPJC-FACDIJBUSA-N

Isomeric SMILES

C[C@H](CC[C@@H](C(C)(C)O)O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)O)C)C

Canonical SMILES

CC(CCC(C(C)(C)O)O)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.